Inhibidor de HPGDS 2

Descripción general

Descripción

GSK2894631A is a hematopoietic PGD synthase (HPGDS) inhibitor.

Aplicaciones Científicas De Investigación

Agentes Antiinflamatorios

Los inhibidores de HPGDS se han investigado como posibles agentes antiinflamatorios {svg_1}. La sintetasa de prostaglandina D2 hematopoyética humana (HPGDS) participa en la producción de prostaglandina D2, que participa en varios procesos fisiológicos, incluida la inflamación {svg_2}.

Reacciones Alérgicas

La prostaglandina D2, sintetizada por HPGDS, se libera en grandes cantidades durante las reacciones alérgicas {svg_3}. Por lo tanto, los inhibidores de HPGDS podrían utilizarse terapéuticamente contra estas enfermedades {svg_4}.

Regulación del Sueño

HPGDS también participa en la regulación del sueño {svg_5}. Por lo tanto, los inhibidores de HPGDS podrían utilizarse potencialmente en el tratamiento de los trastornos del sueño.

Modelado Computacional

Los inhibidores de HPGDS se utilizan en estudios de modelado computacional. Por ejemplo, un estudio combinó el acoplamiento molecular y la simulación de dinámica molecular para seleccionar y confirmar virtualmente los ligandos diseñados {svg_6}.

Inflamación Pulmonar Aguda

La prostaglandina D2 derivada de HPGDS juega un papel en la inflamación pulmonar aguda {svg_7}. Los monocitos y macrófagos sirven como fuentes potentes de prostaglandina D2 durante la inflamación pulmonar aguda no alérgica {svg_8}. La inhibición de HPGDS previno la liberación de PGD2 inducida por LPS por macrófagos derivados de monocitos humanos y rebanadas de pulmón cortadas con precisión (PCLS) {svg_9}.

Diseño de Fármacos

Los inhibidores de HPGDS se utilizan en el diseño de nuevos agentes terapéuticos {svg_10}. Se consideró un conjunto de 60 moléculas con diferentes andamios moleculares para crear un modelo farmacoforico {svg_11}.

Mecanismo De Acción

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

HPGDS inhibitor 2 interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by HPGDS inhibitor 2 is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for HPGDS inhibitor 2 are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by HPGDS inhibitor 2 leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Análisis Bioquímico

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by HPGDS inhibitor 2 can therefore impact these biochemical reactions.

Cellular Effects

HPGDS inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of HPGDS inhibitor 2 involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

HPGDS inhibitor 2 is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of HPGDS inhibitor 2 is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Propiedades

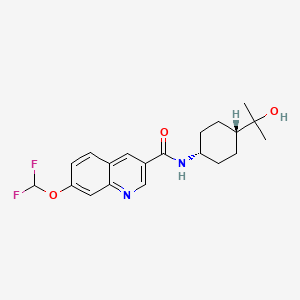

IUPAC Name |

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMWDLEUYLURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

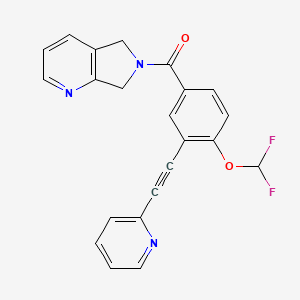

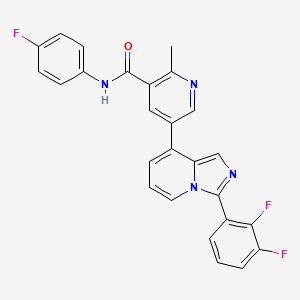

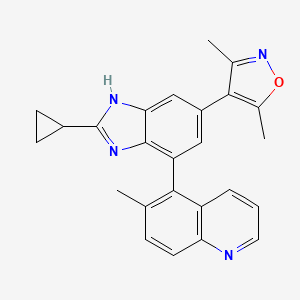

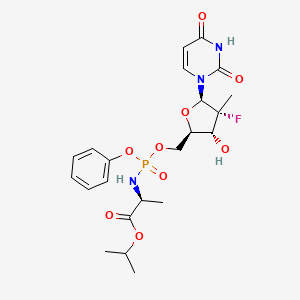

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)